Ethyl 3-fluoropropanoate
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Overview
Description
Ethyl 3-fluoropropanoate is an organic compound with the molecular formula C₅H₉FO₂. It is a colorless liquid with a fruity odor and is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the fluorine atom, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoropropanoate can be synthesized through several methods. One common method involves the reaction of ethyl propanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under mild conditions and yields the desired product with high purity.
Another method involves the esterification of 3-fluoropropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, this compound is often produced using continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced fluorinating agents and catalysts allows for efficient large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: The ester can be hydrolyzed to 3-fluoropropanoic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) is used under reflux conditions.
Major Products
Nucleophilic Substitution: Products include substituted propanoates such as ethyl 3-aminopropanoate or ethyl 3-thiocyanatopropanoate.
Reduction: The major product is 3-fluoropropanol.
Hydrolysis: The products are 3-fluoropropanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-fluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-fluoropropanoate involves its reactivity due to the presence of the fluorine atom. The fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce fluorine into organic molecules, thereby enhancing their chemical and biological properties.
Comparison with Similar Compounds
Ethyl 3-fluoropropanoate can be compared with other fluorinated esters such as ethyl 2-fluoropropanoate and ethyl 4-fluorobutanoate. These compounds share similar reactivity patterns due to the presence of the fluorine atom but differ in their chain length and position of the fluorine atom. This compound is unique in its balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
List of Similar Compounds
- Ethyl 2-fluoropropanoate
- Ethyl 4-fluorobutanoate
- Mthis compound
- Propyl 3-fluoropropanoate
Properties
IUPAC Name |
ethyl 3-fluoropropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWFSORGJISSEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905960 |
Source
|
Record name | Ethyl 3-fluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10117-10-9 |
Source
|
Record name | Propionic acid, 3-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010117109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-fluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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